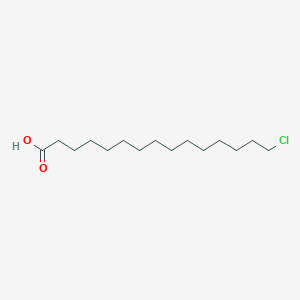

15-Chloropentadecanoic acid

Descripción

15-Chloropentadecanoic acid is a chlorinated derivative of pentadecanoic acid, a saturated 15-carbon fatty acid. Chlorinated fatty acids are of interest in organic synthesis and materials science due to the reactivity of the chlorine moiety, which enables participation in nucleophilic substitution or cross-coupling reactions. Potential applications include surfactant production, polymer precursors, or bioactive molecule synthesis. Environmental and toxicological profiles of chlorinated fatty acids may differ significantly from perfluorinated or hydroxylated analogs, warranting further study .

Propiedades

Fórmula molecular |

C15H29ClO2 |

|---|---|

Peso molecular |

276.84 g/mol |

Nombre IUPAC |

15-chloropentadecanoic acid |

InChI |

InChI=1S/C15H29ClO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14H2,(H,17,18) |

Clave InChI |

LTXSBXRSRAOCSA-UHFFFAOYSA-N |

SMILES canónico |

C(CCCCCCCCl)CCCCCCC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 15-Chloropentadecanoic acid can be synthesized through several methods. One common approach involves the chlorination of pentadecanoic acid. This process typically uses thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods: Industrial production of 15-Chloropentadecanoic acid may involve large-scale chlorination processes, where pentadecanoic acid is reacted with chlorinating agents in the presence of catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.

Análisis De Reacciones Químicas

Nucleophilic Substitution

The terminal chlorine atom at the ω-position can undergo nucleophilic substitution. For instance:

-

Hydrolysis : Reaction with aqueous hydroxide yields 15-hydroxypentadecanoic acid.

-

Amination : Treatment with ammonia or amines produces 15-aminopentadecanoic acid derivatives.

Example Reaction Pathway:

Key Factors:

-

Polar aprotic solvents (e.g., DMSO) enhance reaction rates.

-

Elevated temperatures (60–80°C) improve substitution efficiency .

Elimination Reactions

Under basic conditions, 15-chloropentadecanoic acid may undergo dehydrohalogenation to form pentadec-14-enoic acid:

| Reagent | Conditions | Product |

|---|---|---|

| KOH (alcoholic) | Reflux, 100°C | Pentadec-14-enoic acid |

This reaction aligns with β-elimination mechanisms observed in alkyl halides .

Esterification and Functionalization

The carboxylic acid group participates in standard esterification:

Applications:

Decarboxylation

Enzymatic or photochemical decarboxylation may generate tetradecane derivatives. For example, fatty acid photodecarboxylase (FAP) catalyzes light-driven decarboxylation:

Mechanistic Insight:

Radical Reactions

The chlorine atom can participate in free-radical chain reactions, such as:

-

Polymerization : Initiated by peroxides, forming chlorinated polyesters.

-

Cross-coupling : With alkenes via atom-transfer radical addition (ATRA).

Biological Interactions

While not a direct reaction, 15-chloropentadecanoic acid may interfere with metabolic pathways:

Aplicaciones Científicas De Investigación

15-Chloropentadecanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 15-Chloropentadecanoic acid involves its interaction with various molecular targets and pathways. It can modulate enzyme activities, influence membrane fluidity, and affect signal transduction pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Key Observations:

- Substituent Effects: Chlorine increases polarity and reactivity compared to the non-substituted pentadecanoic acid. In contrast, hydroxyl groups (as in 15-hydroxypentadecanoic acid) enhance hydrogen bonding and metabolic activity .

- Branching vs. Substitution: 14-Methylpentadecanoic acid’s branched chain reduces crystallinity, improving solubility in nonpolar solvents, whereas chlorine’s electronegativity may enhance aqueous solubility .

- Functional Group Diversity: Pentadecanedioic acid’s dual carboxyl groups enable polymerization, a property absent in monocarboxylic analogs like 15-chloropentadecanoic acid .

Environmental and Regulatory Considerations

- Perfluorinated Compounds : Persistent in the Arctic environment, with bioaccumulation risks .

- Chlorinated Fatty Acids : Likely less stable than perfluorinated analogs due to C-Cl bond hydrolysis. However, chlorinated organics can generate toxic byproducts (e.g., dioxins) under combustion .

- Hydroxylated Derivatives: 15-Hydroxypentadecanoic acid is naturally occurring, suggesting biodegradability advantages over synthetic chlorinated versions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.